

Toxicological Profile of 2-Oxononanal and its Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Oxononanal

Cat. No.: B15490018

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxononanal, an α -keto aldehyde, is a reactive carbonyl species that can be generated endogenously through lipid peroxidation of polyunsaturated fatty acids. Its bifunctional nature, possessing both an aldehyde and a ketone group, contributes to its reactivity and potential for interacting with biological macromolecules. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of **2-Oxononanal** and its potential metabolites. Due to the limited direct research on **2-Oxononanal**, this guide also draws upon data from structurally related compounds, such as nonanal and other reactive aldehydes, to infer its potential toxicological properties. This document is intended to serve as a resource for researchers and professionals involved in drug development and toxicological assessment.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₉ H ₁₆ O ₂	PubChem
Molecular Weight	156.22 g/mol	PubChem
CAS Number	2363-87-3	PubChem
Appearance	Not available	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Not available	

Quantitative Toxicological Data

Direct quantitative toxicological data for **2-Oxononanal**, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not readily available in the public domain. However, data for the related compound, nonanal, can provide some context. It is important to note that the presence of the ketone group in **2-Oxononanal** may significantly alter its toxicological profile compared to nonanal.

Compound	Test	Route	Species	Value	Reference
Nonanal	LD50	Oral	Rat	>5000 mg/kg bw	[1]
Nonanal	LD50	Dermal	Rabbit	>5000 mg/kg bw	[1]
Nonanal	NOAEL	Oral	Rat	29 mg/kg bw/day (12-week study)	[1]

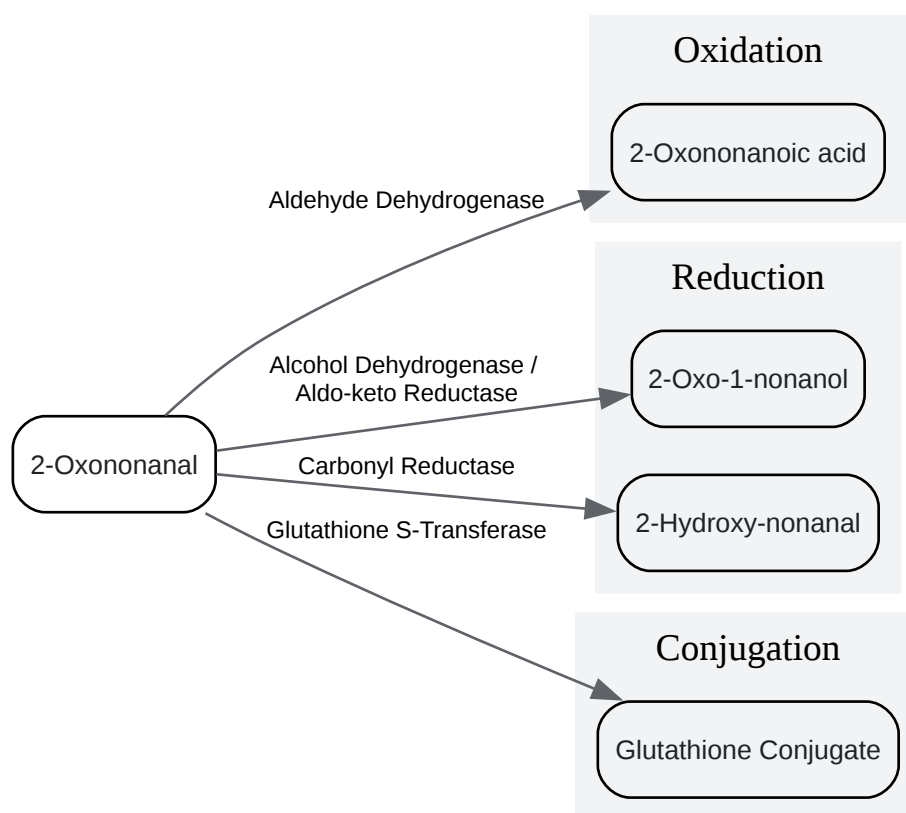
Metabolism

Specific studies on the metabolism of **2-Oxononanal** are currently unavailable. However, based on the metabolism of other aldehydes and α -keto acids, several metabolic pathways can

be hypothesized. These include:

- **Oxidation:** The aldehyde group can be oxidized to a carboxylic acid, forming 2-oxononanoic acid, a reaction likely catalyzed by aldehyde dehydrogenases.
- **Reduction:** Both the aldehyde and ketone groups are susceptible to reduction. Reduction of the aldehyde would yield 2-oxo-1-nonanol, while reduction of the ketone would result in 2-hydroxy-nonanal. These reactions are typically catalyzed by alcohol dehydrogenases and aldo-keto reductases.
- **Glutathione Conjugation:** As a reactive aldehyde, **2-Oxononanal** is a likely substrate for glutathione S-transferases (GSTs), leading to the formation of a glutathione conjugate. This is a major detoxification pathway for many electrophilic compounds.

Further research is necessary to elucidate the specific metabolic fate of **2-Oxononanal** and identify its major metabolites in vivo.



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Caption: Hypothetical metabolic pathways of **2-Oxononanal**.

Toxicological Endpoints

Cytotoxicity

As a reactive aldehyde, **2-Oxononanal** is expected to exhibit cytotoxic effects. Reactive carbonyl compounds can induce cytotoxicity through various mechanisms, including:

- **Protein Adduct Formation:** The electrophilic carbonyl groups can react with nucleophilic residues on proteins (e.g., cysteine, histidine, and lysine), leading to protein dysfunction, enzyme inhibition, and disruption of cellular processes.
- **Oxidative Stress:** Interaction with cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and damage to lipids, proteins, and DNA.
- **Mitochondrial Dysfunction:** Damage to mitochondrial proteins and disruption of the electron transport chain can impair cellular energy metabolism and trigger apoptosis.

Genotoxicity

The genotoxic potential of **2-Oxononanal** has not been directly evaluated. However, other lipid peroxidation products and reactive aldehydes have been shown to be genotoxic. Potential mechanisms of genotoxicity include:

- **DNA Adduct Formation:** The aldehyde group can react with DNA bases, particularly deoxyguanosine, to form various adducts that can lead to mutations if not repaired.
- **DNA Strand Breaks:** Oxidative stress induced by **2-Oxononanal** can cause single- and double-strand breaks in DNA.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of **2-Oxononanal** are not available. However, standard assays can be adapted for this purpose.

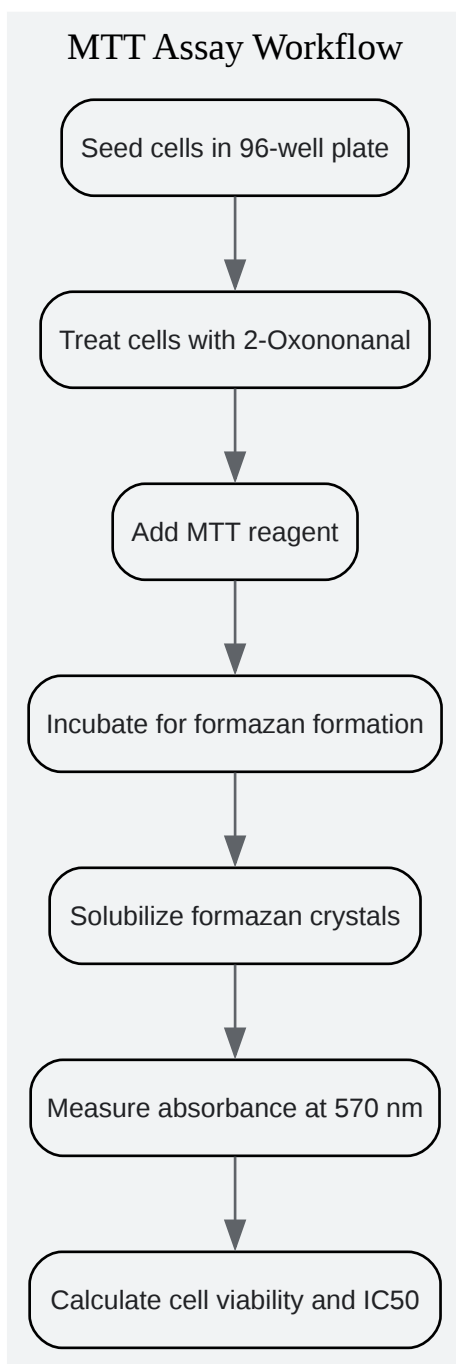
Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
- **Treatment:** Expose the cells to a range of concentrations of **2-Oxononanal** (e.g., 0.1 μ M to 1 mM) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).



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Caption: Workflow for a typical MTT cytotoxicity assay.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

General Protocol:

- **Preparation:** Prepare different concentrations of **2-Oxononanal**.
- **Exposure:** Mix the test compound with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).
- **Plating:** Plate the mixture on a minimal agar medium lacking histidine.
- **Incubation:** Incubate the plates for 48-72 hours.
- **Colony Counting:** Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Genotoxicity Assay: In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Principle: Cells are exposed to the test substance, and metaphase chromosomes are examined for structural damage.

General Protocol:

- **Cell Culture:** Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).
- **Treatment:** Expose the cells to at least three concentrations of **2-Oxononanal** for a defined period, both with and without metabolic activation (S9 mix).

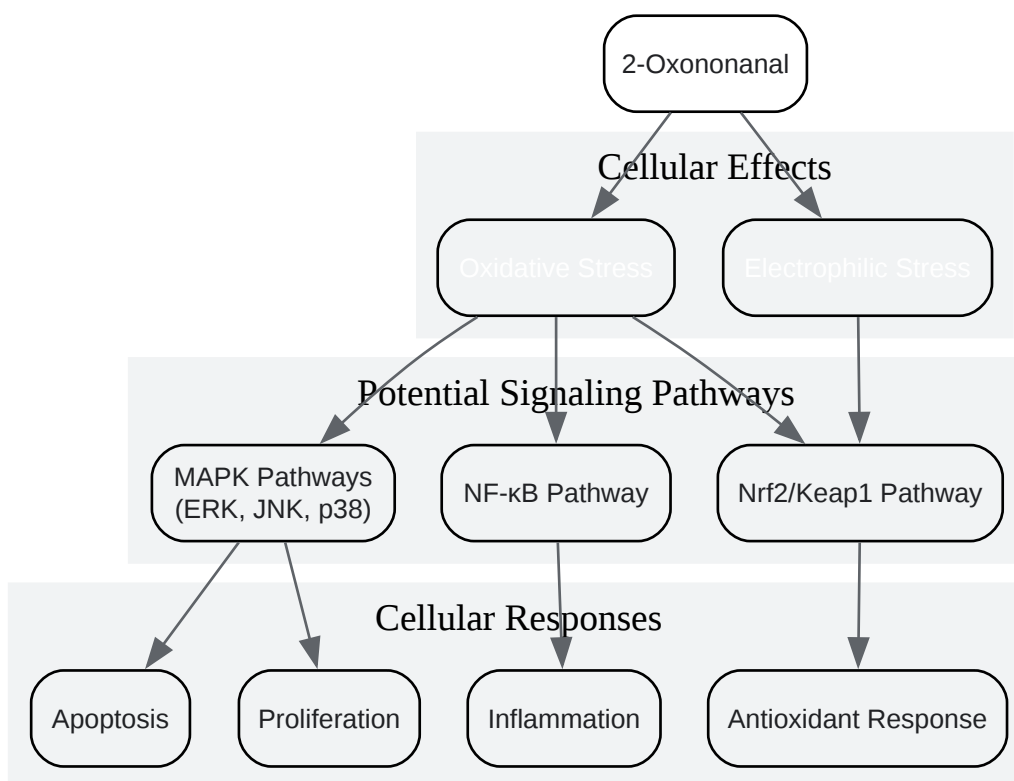
- **Metaphase Arrest:** Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.
- **Harvesting and Slide Preparation:** Harvest the cells, treat them with a hypotonic solution, fix them, and prepare chromosome spreads on microscope slides.
- **Analysis:** Stain the chromosomes and score for structural aberrations (e.g., breaks, gaps, deletions, and exchanges) under a microscope.

Signaling Pathways

The specific signaling pathways affected by **2-Oxononanal** have not been elucidated.

However, as a reactive aldehyde and a product of lipid peroxidation, it is plausible that it could modulate pathways sensitive to oxidative stress and electrophilic compounds. These may include:

- **Nrf2/Keap1 Pathway:** This is a major pathway involved in the cellular response to oxidative stress. Electrophiles can react with cysteine residues on Keap1, leading to the release and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and induces the expression of antioxidant and detoxification enzymes.
- **MAPK Pathways:** Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are key signaling cascades that respond to various cellular stresses, including oxidative stress. Reactive aldehydes have been shown to activate these pathways, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.
- **NF-κB Pathway:** The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and other target genes.



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Caption: Potential signaling pathways affected by **2-Oxononanal**.

Conclusion and Future Directions

The toxicological profile of **2-Oxononanal** is largely uncharacterized. Based on its chemical structure as an α -keto aldehyde and its relationship to other reactive lipid peroxidation products, it is predicted to exhibit cytotoxic and potentially genotoxic effects. The primary mechanisms of toxicity are likely to involve covalent modification of cellular macromolecules and induction of oxidative stress.

Future research should focus on:

- **Quantitative Toxicity Assessment:** Determining key toxicological parameters such as LD50, NOAEL, and IC50 values for cytotoxicity in various cell lines.
- **Metabolism and Metabolite Identification:** Elucidating the metabolic pathways of **2-Oxononanal** and identifying its major metabolites to understand its bioactivation and

detoxification.

- **Genotoxicity Evaluation:** Conducting a battery of in vitro and in vivo genotoxicity assays to assess its mutagenic and clastogenic potential.
- **Mechanism of Action Studies:** Investigating the specific cellular targets and signaling pathways modulated by **2-Oxononanal** to better understand its toxicological mechanisms.

A thorough understanding of the toxicological profile of **2-Oxononanal** is crucial for assessing its potential risks to human health, particularly in the context of diseases associated with increased lipid peroxidation and for the safety evaluation of products where it may be present.

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References

- 1. Genotoxic effect of a keto-aldehyde produced by thermal degradation of reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
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